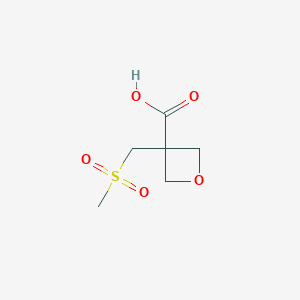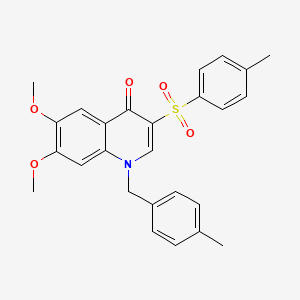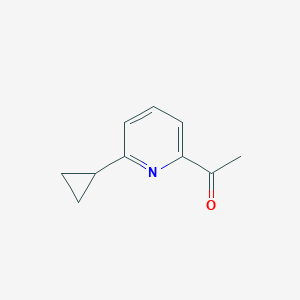![molecular formula C26H21FN4O B2669034 N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-91-1](/img/structure/B2669034.png)
N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolopyrimidine, which is a polycyclic aromatic compound made up of a pyrrole fused to a pyrimidine. Pyrrolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with phenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups attached. The presence of these groups would likely confer certain chemical properties to the molecule, such as its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the phenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups would influence properties such as the compound’s solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Electrocatalysis and Metal-Organic Frameworks (MOFs)
The compound has been investigated for its potential as an electrocatalyst. Specifically, it serves as a precursor for Co, N-codoped porous carbon materials (referred to as CoNC) used in oxygen reduction reactions (ORR) . These CoNC materials exhibit remarkable electrocatalytic performance, with greater limiting current density than commercial Pt/C catalysts. The synthesis of CoNC involves the transformation of the compound into porous carbon materials, highlighting its relevance in energy conversion and storage applications.
Organic Synthesis and Radical Protodeboronation
The compound’s structure contains boronic ester functionality. Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This transformation allows for formal anti-Markovnikov alkene hydromethylation, a valuable synthetic method . Thus, the compound contributes to the development of novel synthetic strategies in organic chemistry.
Fluorine-Containing Compounds and NMR Spectroscopy
Given its fluorine substitution, the compound is relevant in the field of fluorine chemistry. Fluorinated organic compounds play a crucial role in pharmaceuticals, agrochemicals, and materials science. Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy, such as the Thermo ScientificTM picoSpinTM 80, facilitates the analysis of fluorinated molecules . Researchers can use this technique to study the compound’s behavior and interactions in various contexts.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O/c1-32-22-13-11-21(12-14-22)31-16-23(19-5-3-2-4-6-19)24-25(29-17-30-26(24)31)28-15-18-7-9-20(27)10-8-18/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPUEDWXURAFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)
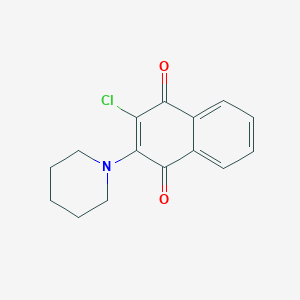
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2668954.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2668955.png)
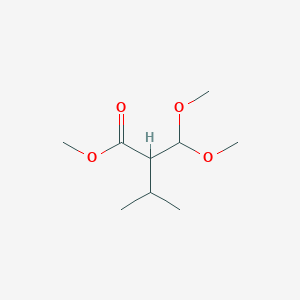
![4-Amino-1,2-dimethyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2668959.png)


